molecular formula C17H13ClN4OS B11076331 2-({[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-1-methyl-1H-benzimidazole

2-({[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-1-methyl-1H-benzimidazole

Cat. No.: B11076331
M. Wt: 356.8 g/mol
InChI Key: WYSGJNWOJQNMBG-UHFFFAOYSA-N
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Description

[3-(4-CHLOROPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL (1-METHYL-1H-1,3-BENZIMIDAZOL-2-YL) SULFIDE: is a complex organic compound that features a combination of oxadiazole and benzimidazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-(4-CHLOROPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL (1-METHYL-1H-1,3-BENZIMIDAZOL-2-YL) SULFIDE typically involves multiple steps. One common method starts with the preparation of the oxadiazole ring, followed by the introduction of the benzimidazole moiety. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis techniques, such as continuous flow reactors, to optimize the reaction conditions and improve efficiency. The use of automated systems can help in maintaining consistent quality and reducing production costs.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The oxadiazole ring can be oxidized under specific conditions to form different derivatives.

    Reduction: Reduction reactions can modify the benzimidazole moiety, leading to the formation of new compounds.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups, altering the compound’s properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxadiazole derivatives, while reduction can produce modified benzimidazole compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of novel materials with specific properties.

Biology

In biological research, this compound can be used to study enzyme interactions and protein binding due to its ability to interact with various biological molecules.

Medicine

Medicinally, this compound has potential applications as an antimicrobial or anticancer agent. Its ability to interact with biological targets makes it a candidate for drug development.

Industry

In industry, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of [3-(4-CHLOROPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL (1-METHYL-1H-1,3-BENZIMIDAZOL-2-YL) SULFIDE involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes, inhibiting their activity, while the benzimidazole moiety can bind to DNA, affecting gene expression. These interactions can lead to various biological effects, such as antimicrobial or anticancer activity.

Properties

Molecular Formula

C17H13ClN4OS

Molecular Weight

356.8 g/mol

IUPAC Name

3-(4-chlorophenyl)-5-[(1-methylbenzimidazol-2-yl)sulfanylmethyl]-1,2,4-oxadiazole

InChI

InChI=1S/C17H13ClN4OS/c1-22-14-5-3-2-4-13(14)19-17(22)24-10-15-20-16(21-23-15)11-6-8-12(18)9-7-11/h2-9H,10H2,1H3

InChI Key

WYSGJNWOJQNMBG-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2N=C1SCC3=NC(=NO3)C4=CC=C(C=C4)Cl

Origin of Product

United States

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